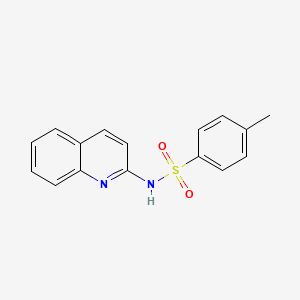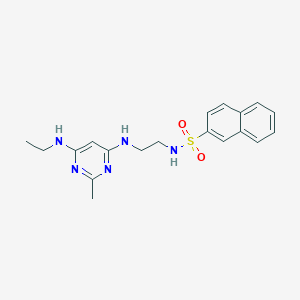
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide” is a complex organic compound. It contains a naphthalene-2-sulfonamide moiety, which is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings . The compound also contains an ethylamino group and a 2-methylpyrimidin-4-yl group .
Chemical Reactions Analysis
Sulfonamides, such as the one present in this compound, are known to have extensive applications in medicinal and synthetic chemistry . They are a major building block for many therapeutic molecules .Applications De Recherche Scientifique
PET Imaging and Synthesis
- Carbon-11 Labeled Naphthalene-Sulfonamides for PET Imaging : A study by Wang et al. (2008) synthesized carbon-11 labeled naphthalene-sulfonamides as potential positron emission tomography (PET) agents for imaging of human CCR8, showcasing the use of these compounds in diagnostic imaging and their potential in tracking disease processes within the body (Wang et al., 2008).
Spectral Properties and Crystal Structure
- Spectral Properties of New Sulfonamides : Research by Danish et al. (2021) on new sulfonamide derivatives demonstrated their structural and spectral properties through FTIR, ESI-MS, and X-ray crystallography, revealing insights into the hydrogen bonding and crystal structures of these compounds (Danish et al., 2021).
Fluorescence Sensing and Intracellular Imaging
- Naphthalene-Based Sulfonamide Chemosensor for Al3+ Ions : A study by Mondal et al. (2015) developed a naphthalene-based sulfonamide Schiff base as a fluorescence turn-on probe for selective detection of Al3+ ions, highlighting its application in fluorescence sensing and intracellular imaging (Mondal et al., 2015).
Molecular Modeling and Antimicrobial Activity
- Molecular Modeling and Antimicrobial Activity of Schiff Bases : Othman et al. (2019) synthesized a Schiff base derivative from 4-amino-N-(4-methylpyrimidin-2-yl)benzene sulfonamide showing potent antibacterial and antifungal activity, demonstrating the potential of sulfonamide derivatives in developing new antimicrobial agents (Othman et al., 2019).
Electronic and Photophysical Interactions
- Electronic Interactions in Dendrimers with Naphthyl Units : A research conducted on poly(propylene amine) dendrimers functionalized with naphthylsulfonamide units by Pina et al. (2004) explored the absorption spectra and photophysical properties, highlighting the impact of protonation and metal complexation on their electronic interactions (Pina et al., 2004).
Orientations Futures
Mécanisme D'action
Target of Action
The compound, also known as N-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)naphthalene-2-sulfonamide, primarily targets the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system. MAO is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin, while ChE is responsible for the hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
The compound exhibits a potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase . It binds to the active site of the enzyme, preventing the normal substrate from binding, thereby inhibiting the enzyme’s activity. The inhibition is reversible, meaning the compound can detach from the enzyme, allowing the enzyme to regain its activity.
Biochemical Pathways
The compound’s action affects the biochemical pathways involving the neurotransmitters that are the substrates of the targeted enzymes. By inhibiting MAO, it prevents the breakdown of neurotransmitters, leading to an increase in their levels. This can affect various neurological processes and potentially alleviate symptoms of neurological disorders such as depression and anxiety .
Pharmacokinetics
The compound obeys lipinski’s rule of five , which suggests it has favorable drug-like properties and may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels due to the inhibition of MAO and ChE. This can lead to alterations in neuronal signaling and potentially have therapeutic effects in neurological disorders .
Propriétés
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-3-20-18-13-19(24-14(2)23-18)21-10-11-22-27(25,26)17-9-8-15-6-4-5-7-16(15)12-17/h4-9,12-13,22H,3,10-11H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMRLCLAYQIUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2796285.png)
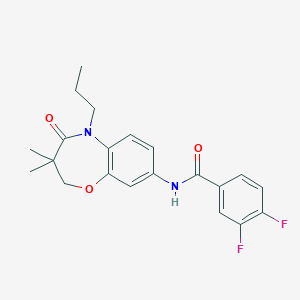
![2-[1-(2-methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2796289.png)
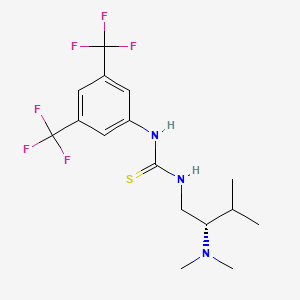

![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2796293.png)
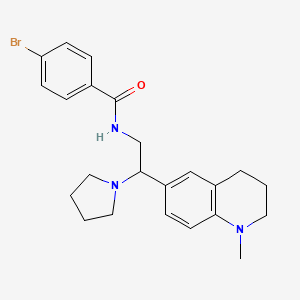
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide](/img/no-structure.png)
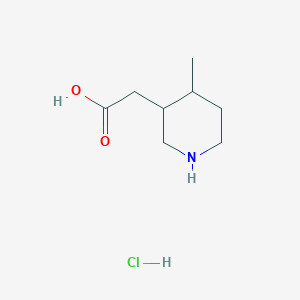
![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2796298.png)
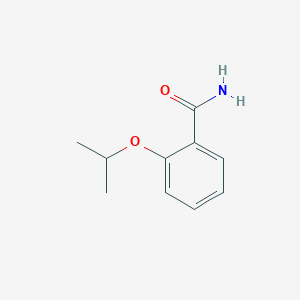
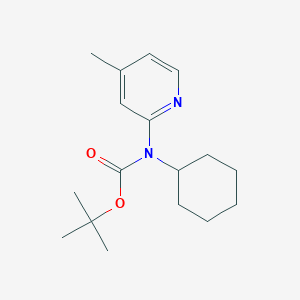
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2796304.png)
